2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide
Overview
Description
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to exhibit anticancer activity by targeting nf-κb in hepatocellular carcinoma cells .
Mode of Action
It can be inferred from similar compounds that the interaction with its targets could involve binding to the hydrophobic region of the target protein . This binding could potentially inhibit the activation of the target, leading to changes in cellular processes.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
In silico results for similar compounds indicate that they agree to the lipinski rules of five, suggesting positive oral bioavailability .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may induce antiproliferative effects in a dose- and time-dependent manner, potentially leading to apoptosis .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide are not fully understood as of my knowledge cutoff in 2021. Compounds with similar structures have been shown to exhibit a range of biochemical activities. For instance, some indole derivatives containing double 1,3,4-oxadiazole moiety have exhibited excellent antibacterial activities .
Cellular Effects
The specific cellular effects of this compound are not well-documented as of my knowledge cutoff in 2021. Similar compounds have shown to have effects on various types of cells. For example, certain 1,3,4-oxadiazole derivatives have shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented as of my knowledge cutoff in 2021. Similar compounds have been shown to interact with various biomolecules. For example, certain 1,3,4-oxadiazole derivatives have been shown to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .
Metabolic Pathways
Similar compounds have been shown to undergo multistep processes involving both oxidation and conjugation reactions .
Subcellular Localization
Similar compounds have been shown to localize in various subcellular compartments .
Preparation Methods
The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the oxadiazole and indole moieties: This step involves the formation of a bond between the oxadiazole and indole rings, typically through a nucleophilic substitution reaction.
N-propylacetamide formation:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the oxadiazole or indole rings, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: Oxadiazole derivatives are known for their electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound can be used as a tool in biological research to study various biochemical pathways and molecular targets.
Comparison with Similar Compounds
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have been studied for their antimicrobial and anticancer activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Other oxadiazole-indole hybrids: These compounds combine the oxadiazole and indole moieties and have shown promise as potential therapeutic agents due to their unique structural features and biological activities.
Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-8-17-15(21)10-20-13-7-5-4-6-12(13)9-14(20)16-19-18-11(2)22-16/h4-7,9H,3,8,10H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZTXYLGWPQMIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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